molecular formula C18H21N3O4S B2783901 N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946372-27-6

N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2783901
M. Wt: 375.44
InChI Key: UIDHAEOWHNDZQY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antitumor Activity

Several studies have synthesized and evaluated novel quinazolinone derivatives for their antitumor activities. For instance, a study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. These compounds were found to be more potent compared to the positive control 5-FU in in vitro evaluations against various cancer cell lines, including CNS, renal, breast, and leukemia cell lines. Molecular docking studies indicated a similar binding mode to known inhibitors, suggesting a mechanism of action through inhibition of critical kinases such as EGFR-TK and B-RAF kinase (Ibrahim A. Al-Suwaidan et al., 2016).

Antibacterial and Anti-enzymatic Potential

Another study focused on the synthesis of N-substituted derivatives of a related compound, evaluating their antibacterial and anti-enzymatic potential. One of the synthesized compounds was identified as a good inhibitor of gram-negative bacterial strains, demonstrating the potential of these compounds in antibacterial applications (K. Nafeesa et al., 2017).

Enzyme Inhibition

Further research synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds, which were evaluated for their inhibitory activity against enzymes such as acetylcholinesterase and lipoxygenase. These compounds displayed significant activity against acetylcholinesterase, highlighting their potential in enzyme inhibition applications (A. Rehman et al., 2013).

Safety And Hazards

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Future Directions

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For a specific compound like “N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide”, you would need to consult scientific literature or databases for detailed information. If the compound is novel, much of this information may need to be determined experimentally. Please consult with a chemical professional or researcher for more specific guidance.


properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-24-11-7-8-15(25-2)14(9-11)19-16(22)10-26-17-12-5-3-4-6-13(12)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDHAEOWHNDZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

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